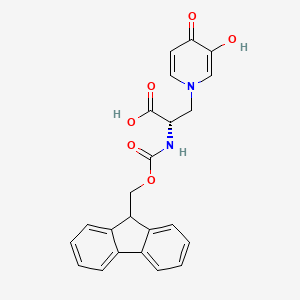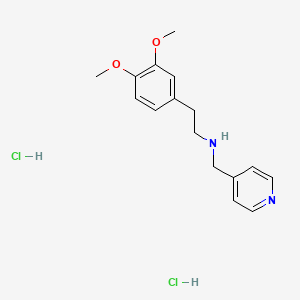![molecular formula C18H26Cl2N2S B6350748 1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1426142-91-7](/img/structure/B6350748.png)
1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride” is a synthetic compound that belongs to the piperidine class of compounds. It has a molecular formula of C18H26Cl2N2S and a molecular weight of 373.38344 .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule . For a detailed molecular structure analysis, advanced techniques like X-ray crystallography might be required.Physical and Chemical Properties Analysis
This compound has a molecular formula of C18H26Cl2N2S and a molecular weight of 373.38344 . Other physical and chemical properties like melting point, boiling point, density, etc., are not mentioned in the available resources.Scientific Research Applications
Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders
Compounds with structural elements similar to "1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride" have been extensively studied for their therapeutic potential in neuropsychiatric disorders. Such compounds are often designed to target dopamine D2 receptors, which are crucial in treating schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore includes an aromatic moiety, cyclic amine, and a lipophilic fragment, indicating that similar compounds could serve as modulators of D2 receptors (Jůza et al., 2022).
Catalytic Systems in Organic Synthesis
Aryl halides and arylboronic acids undergo C-N bond-forming cross-coupling reactions, a fundamental process in organic synthesis. Compounds structurally related to "this compound" could act as ligands in recyclable copper catalyst systems, enhancing the efficiency and sustainability of these reactions (Kantam et al., 2013).
Carcinogenic Potential and Evaluation
The study of thiophene analogs, which share structural similarities with the compound , helps in understanding the carcinogenic potential of various compounds. Such research contributes to the development of safer chemicals by assessing their mutagenicity and potential carcinogenicity, thereby guiding the synthesis of new compounds with minimized adverse health effects (Ashby et al., 1978).
DNA Binding Agents
Compounds with structural features similar to the subject compound have been explored for their ability to bind to the DNA minor groove. This research avenue is significant in the development of therapeutic agents, such as antitumor drugs, and in understanding the molecular basis of drug-DNA interactions (Issar & Kakkar, 2013).
Antipsychotic and Mood Disorder Treatments
The exploration of arylcycloalkylamines for their pharmacological properties provides insights into developing new antipsychotic agents. The study of such compounds, focusing on their selectivity and potency at dopamine receptors, is crucial for designing drugs with improved efficacy and reduced side effects for treating psychotic and mood disorders (Sikazwe et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S.2ClH/c1-15-9-12-21-18(15)13-19-17-7-10-20(11-8-17)14-16-5-3-2-4-6-16;;/h2-6,9,12,17,19H,7-8,10-11,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOJRLOFSBDURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride](/img/structure/B6350703.png)

![[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6350709.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
amine dihydrochloride](/img/structure/B6350741.png)
![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)
